1-(4-Chlorobenzoyl)-1H-benzotriazole is an organic compound classified within the benzotriazole family. It is characterized by a 4-chlorobenzoyl group attached to the nitrogen atom of the benzotriazole ring. This compound, with the chemical formula and a molecular weight of 257.68 g/mol, is recognized for its diverse applications in chemistry, biology, and industry .
1-(4-Chlorobenzoyl)-1H-benzotriazole falls under the category of benzotriazoles, which are known for their stability and reactivity. This classification is significant in understanding its chemical behavior and potential applications.
The synthesis of 1-(4-Chlorobenzoyl)-1H-benzotriazole typically involves the reaction of 4-chlorobenzoyl chloride with benzotriazole. This reaction is facilitated by a base such as triethylamine in an organic solvent like dichloromethane at room temperature .
The molecular structure of 1-(4-Chlorobenzoyl)-1H-benzotriazole features a benzotriazole ring fused with a chlorobenzoyl moiety. The canonical SMILES representation of this compound is C1=CC=C2C(=C1)N=NN2C(=O)C3=CC=C(C=C3)Cl
.
1-(4-Chlorobenzoyl)-1H-benzotriazole can participate in various chemical reactions typical for benzotriazole derivatives. These include:
The compound's reactivity is influenced by its electronic structure, making it suitable for further derivatization into more complex organic molecules.
The mechanism of action for 1-(4-Chlorobenzoyl)-1H-benzotriazole involves its interaction with biological targets, particularly enzymes involved in inflammatory pathways. It has been suggested that it may inhibit prostaglandin G/H synthase 1, thereby potentially reducing inflammation and pain by decreasing prostaglandin synthesis.
1-(4-Chlorobenzoyl)-1H-benzotriazole has several notable applications:
1-(4-Chlorobenzoyl)-1H-benzotriazole (C₁₃H₈ClN₃O; CAS 4231-70-3) serves as a versatile acyl transfer reagent due to the electrophilic character of its carbonyl group, activated by the electron-withdrawing benzotriazole moiety. This compound undergoes nucleophilic substitution with diverse substrates:
Table 1: Acylative Coupling Reactions of 1-(4-Chlorobenzoyl)-1H-benzotriazole
Nucleophile | Product Class | Conditions | Yield (%) |
---|---|---|---|
Aliphatic Amines | Amides | RT, THF, 2h | 85–92 |
Arylstannanes | 1,2-Diketones | NiCl₂, DMF, 80°C | 70 |
NaN₃ | Acyl Azides | Acetonitrile, reflux | 78 |
Oxime Anions | Diketone Oximes | K₂CO₃, DMSO | 65 |
Synthesis of 1-(4-Chlorobenzoyl)-1H-benzotriazole employs catalytic systems to couple 1H-benzotriazole (BtH) with 4-chlorobenzoyl chloride:
Table 2: Catalytic Systems for Synthesis
Catalyst | Base | Solvent | Temperature | Selectivity (N1:N2) |
---|---|---|---|---|
None | Et₃N | THF | RT | 98:2 |
CuI (5 mol%) | Cs₂CO₃ | DMF | 80°C | 95:5 |
DMAP (10 mol%) | Pyridine | Toluene | 110°C | 90:10 |
The benzotriazole ring in the compound exhibits site-specific reactivity:
1-(4-Chlorobenzoyl)-1H-benzotriazole enables material science applications through covalent immobilization:
Table 3: Solid-Phase Applications
Polymer Support | Grafting Method | Primary Function | Performance Gain |
---|---|---|---|
Polyethylene | Melt processing | UV stabilizer | 60% reduced degradation |
Aminopropyl Silica | Amide coupling | Chromatography sorbent | UV-absorbing stationary phase |
Epoxy Resins | Blending | Photoresist filter | Improved lithography resolution |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0